4,4'-(2-Ethylhexylidene)diphenol
Overview
Description
4,4’-(2-Ethylhexylidene)diphenol is an organic compound with the molecular formula C20H26O2. It is a type of bisphenol, specifically used in the manufacture of polycarbonate and high-density polycarbonate plastics. This compound is also utilized as an additive to enhance the toughness of epoxy resins, particularly for electrical insulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Ethylhexylidene)diphenol typically involves the condensation reaction between phenol and 2-ethylhexanal. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4,4’-(2-Ethylhexylidene)diphenol follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to maximize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2-Ethylhexylidene)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4,4’-(2-Ethylhexylidene)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Research has explored its effects as an endocrine disruptor, impacting hormone regulation.
Medicine: Studies have investigated its potential effects on human health, particularly its role as an endocrine disruptor.
Mechanism of Action
The mechanism of action of 4,4’-(2-Ethylhexylidene)diphenol involves its interaction with hormone receptors, particularly estrogen receptors. It can mimic the action of natural hormones, leading to disruptions in normal hormonal signaling pathways. This compound has been shown to inhibit transcription and translation processes in bacteria, indicating its potential impact on gene expression .
Comparison with Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the central carbon atom.
Bisphenol S (BPS): Contains a sulfone group instead of the ethylhexylidene group.
Bisphenol F (BPF): Has a different alkyl group attached to the central carbon.
Uniqueness: 4,4’-(2-Ethylhexylidene)diphenol is unique due to its specific ethylhexylidene group, which imparts distinct physical and chemical properties compared to other bisphenols. This uniqueness makes it particularly valuable in applications requiring enhanced toughness and stability, such as in high-performance plastics and epoxy resins .
Properties
IUPAC Name |
4-[2-ethyl-1-(4-hydroxyphenyl)hexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-5-6-15(4-2)20(16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h7-15,20-22H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHIPRDUAVCXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549339 | |
Record name | 4,4'-(2-Ethylhexane-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74462-02-5 | |
Record name | 4,4′-(2-Ethylhexylidene)bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74462-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(2-Ethylhexylidene)diphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074462025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(2-Ethylhexane-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(2-ethylhexane-1,1-diyl)diphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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